molecular formula C8H6N2O2 B6598013 2-nitro-1H-indole CAS No. 60544-75-4

2-nitro-1H-indole

Cat. No. B6598013
CAS RN: 60544-75-4
M. Wt: 162.15 g/mol
InChI Key: HCGYMSSYSAKGPK-UHFFFAOYSA-N
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Description

2-Nitro-1H-indole (2-NI) is a heterocyclic aromatic compound that has been studied in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It is a derivative of indole and is found in many natural products, such as flavonoids and alkaloids. 2-NI has been extensively studied for its potential applications in organic synthesis, drug discovery, and therapeutic treatments.

Scientific Research Applications

Synthesis and Functionalization

  • 2-Nitro-1H-indole serves as a precursor in various nucleophilic addition reactions, such as the synthesis of 3-substituted-2-nitroindoles, which are important intermediates in organic synthesis (Pelkey, Barden, & Gribble, 1999).
  • It is integral to the synthesis of indoles through palladium-catalyzed reactions, a process widely used in the production of biologically active natural and synthetic compounds (Cacchi & Fabrizi, 2005).

Reactions and Derivatives

  • 2-Nitro-1H-indole derivatives are involved in electrochemical reactions and can be used for creating diverse indole derivatives, showcasing the versatility of this compound in synthetic chemistry (Du, Brosmer, & Peters, 2011).
  • The compound has been used in the creation of various nitro, amino, and halo derivatives of indoles, which have applications in antioxidant, antimicrobial, and plant growth regulation (Salikhov et al., 2019).

Potential Biological and Pharmacological Roles

  • 2-Nitro-1H-indole derivatives, like 2-aryl-5-nitro-1H-indole, have been studied for their role as efflux pump inhibitors, which are significant in understanding drug resistance mechanisms (Dai et al., 2008).
  • Some derivatives of 2-nitro-1H-indole are being explored for their anti-fungal activities, indicating the potential of these compounds in therapeutic applications (Canoira et al., 1989).

properties

IUPAC Name

2-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)8-5-6-3-1-2-4-7(6)9-8/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYMSSYSAKGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209290
Record name Nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitroindole

CAS RN

60544-75-4
Record name Nitroindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060544754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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